Product packaging for Dichloromethylphenylsilane(Cat. No.:CAS No. 149-74-6)

Dichloromethylphenylsilane

Cat. No.: B109416
CAS No.: 149-74-6
M. Wt: 191.13 g/mol
InChI Key: GNEPOXWQWFSSOU-UHFFFAOYSA-N
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Description

Dichloromethylphenylsilane (CAS 149-74-6) is a versatile organosilicon compound with the molecular formula C7H8Cl2Si and a molecular weight of 191.13 g/mol. It is a colorless liquid with a density of approximately 1.176 g/mL and a boiling point of 205-206°C . This compound is a critical bifunctional monomer and reagent in materials science and organic synthesis. Its primary application is as a building block in the production of silicone polymers, which can include specialized oils, greases, and rubbers . It also serves as a crucial intermediate for synthesizing other functionalized organosilanes . In research, this compound has demonstrated significant value in surface modification. For instance, it is effectively used to impart superhydrophobicity to cotton fabrics, achieving high water contact angles and creating durable, water-repellent textiles . Furthermore, it is employed in Wurtz-type reductive coupling polymerizations for the synthesis of polymethylphenylsilane (PMPS), where its controlled reaction is a subject of ongoing scientific investigation . The compound's mechanism of action in these applications typically involves hydrolysis and condensation reactions. The two chlorine atoms attached to the silicon center are highly reactive, especially with water or moisture, allowing the molecule to form siloxane (Si-O-Si) bonds with surfaces bearing hydroxyl groups (like cellulose in cotton) or with other silane molecules to build polymeric networks . This reactivity makes it a powerful tool for creating covalently bonded coatings and polymers. Safety and Handling: this compound is a moisture-sensitive material that reacts violently with water . It is corrosive, causing severe skin burns and eye damage, and is harmful if swallowed . It must be stored under dry, inert gas in a tightly sealed container and handled with appropriate personal protective equipment in a well-ventilated area . Notice: This product is designated "For Research Use Only" (RUO). It is intended for use in controlled laboratory research settings and is not intended for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8Cl2Si B109416 Dichloromethylphenylsilane CAS No. 149-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dichloro-methyl-phenylsilane
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InChI

InChI=1S/C7H8Cl2Si/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3
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InChI Key

GNEPOXWQWFSSOU-UHFFFAOYSA-N
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Canonical SMILES

C[Si](C1=CC=CC=C1)(Cl)Cl
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Molecular Formula

C7H8Cl2Si
Record name METHYLPHENYLDICHLOROSILANE
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Related CAS

31324-77-3
Record name Dichloromethylphenylsilane homopolymer
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DSSTOX Substance ID

DTXSID6029173
Record name Dichloromethylphenylsilane
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Molecular Weight

191.13 g/mol
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Physical Description

Methylphenyldichlorosilane appears as a colorless liquid. Insoluble in water and denser than water. Flash point between 70-140 °F. Corrosive to skin and eyes and may be toxic by inhalation and skin absorption. Used to make other chemicals., Liquid, Colorless liquid; [HSDB]
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Boiling Point

401 °F at 760 mmHg (EPA, 1998), 206.5 °C
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Flash Point

83 °F SUSPECT (EPA, 1998)
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Solubility

Soluble in benzene, ether, methanol
Record name Dichloromethylphenylsilane
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Density

1.19 (EPA, 1998) - Denser than water; will sink, 1.1866 g/cu cm at 20 °C
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Vapor Pressure

1 mmHg at 96.26 °F (EPA, 1998), 0.49 mm Hg at 25 °C (extrapolated)
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Color/Form

Colorless liquid

CAS No.

149-74-6
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Record name Dichloro(methyl)(phenyl)silane
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Synthetic Methodologies of Dichloromethylphenylsilane and Its Derivatives

Direct Synthesis of Dichloromethylphenylsilane

The direct synthesis of this compound (DCMPS) is predominantly achieved through gas-phase condensation, a method that offers a high yield and a streamlined technological process. sci-hub.se This approach involves the high-temperature reaction of specific silicon-containing compounds with aromatic halides.

Gas-Phase Condensation Reactions

Gas-phase condensation reactions represent a significant industrial method for synthesizing phenyl-substituted chlorosilanes. sci-hub.se This process operates by reacting gaseous precursors in a tubular reactor under controlled temperature and pressure conditions. researchgate.net The synthesis of DCMPS via this route involves the reaction of a methyl-substituted silane (B1218182) with chlorobenzene, leading to the formation of the desired product through a proposed silylene insertion mechanism. researchgate.netresearchgate.net

The primary reactant system for the synthesis of this compound involves the gas-phase reaction of Chlorobenzene (C₆H₅Cl) with Methyldichlorosilane (CH₃SiHCl₂). researchgate.net The stoichiometry of these reactants is a critical parameter influencing the reaction's efficiency. Research indicates that the feed ratio of Chlorobenzene to Methyldichlorosilane, denoted as R(C₆H₅Cl:CH₃SiHCl₂), directly impacts the equilibrium yield of the final product. researchgate.net

When this feed ratio is less than or equal to one (R ≤ 1), the equilibrium yield of this compound increases proportionally with the ratio. researchgate.net However, once the ratio exceeds one (R ≥ 1), the yield remains constant, suggesting that an excess of Chlorobenzene does not further enhance the formation of the desired product under equilibrium conditions. researchgate.net A kinetic model involving 35 species and 58 elementary reactions has been developed to describe the complex mechanism of this synthesis. researchgate.net The primary pathway for the production of this compound is believed to be the insertion of chloromethylsilylene into the carbon-chlorine bond of chlorobenzene. researchgate.net

Thermodynamic analysis is crucial for understanding the feasibility and optimizing the conditions of the this compound synthesis. mathematicsgroup.com The process is characterized by one main reaction and two significant side reactions at temperatures below 600°C. researchgate.net The equilibrium composition and yield are determined by minimizing the global Gibbs free energy of the system. researchgate.net

Below is a data table summarizing the key thermodynamic parameters for the synthesis.

ParameterValueConditions
Optimal Temperature600°CGas-Phase Condensation
Heat of Reaction-102 kJ/molAt Optimal Temperature
Equilibrium Yield36%At Optimal Temperature
Reactant Conversion> 99%At Equilibrium
Feed Ratio for Max YieldR(C₆H₅Cl:CH₃SiHCl₂) ≥ 1---

This table presents the optimized thermodynamic data for the gas-phase synthesis of this compound from Chlorobenzene and Methyldichlorosilane.

At temperatures exceeding the optimal 600°C, pyrolysis becomes the predominant phenomenon in the reaction system. researchgate.net This transition marks a shift from a dynamically limited to a thermodynamically limited process. researchgate.net The pyrolysis of organosilicon compounds like this compound involves complex degradation pathways. gla.ac.uk

Studies on related polysiloxanes show that at temperatures between 425-475°C, thermal changes primarily involve rearrangement reactions. gla.ac.uk However, at higher temperatures, the dominant mechanism becomes the scission of organic radicals, such as phenyl groups, from the silicon atoms. This process can lead to the formation of insoluble cross-linked polymers. gla.ac.uk Therefore, while higher temperatures can favor the desired product's yield to a certain point, excessive temperatures lead to undesirable side reactions and product degradation through pyrolysis. researchgate.net

Synthesis of this compound Derivatives

This compound is a versatile bifunctional reagent and monomer used in the synthesis of a variety of organosilicon derivatives, including polymers and functionalized silanes. encyclopedia.pubchemicalbook.com Its reactivity allows for the introduction of the methylphenylsilyl group into various molecular structures.

Silane Analogues and Functionalized Silanes

This compound serves as a precursor for creating a range of silane analogues and functionalized silanes with tailored properties. One notable application is in the synthesis of bis(p-hydroxyphenyl)methylphenylsilane. This derivative is prepared through a reaction route where a dihalide, such as this compound, is added at low temperatures to the reaction product of p-bromophenol and n-butyl lithium, followed by an acid treatment. tandfonline.com

Furthermore, this compound is employed in the creation of functionalized polymers and materials. For instance, it has been used to prepare soluble copolymers by reacting it with BuLi-treated hexachloro-1,3-butadiene, resulting in materials with high char yields upon thermolysis. acs.org It is also used to modify the surfaces of mesoporous silicates like MCM-41, altering their surface properties. researchgate.net The synthesis of novel cyano-functionalized silanes, which have applications as fluorescent sensors, can also start from silicon-centered structures derived from compounds like this compound. researchgate.net These examples highlight its role in producing advanced materials with specific thermal, optical, or chemical functionalities.

Complexation and Coordination Chemistry

The silicon atom in this compound and its derivatives possesses empty 3d orbitals, which allows it to expand its coordination number beyond four, forming hypervalent species. dokumen.publsu.edu This capability is central to its complexation and coordination chemistry.

Silicon(IV) can form stable complexes with various ligands. Salen-type ligands, which are tetradentate Schiff bases, are particularly effective in coordinating with metal centers and can be used to synthesize silicon(IV) complexes. rroij.comeurjchem.com The synthesis typically involves the reaction of a silicon precursor, such as a derivative of this compound, with the salen ligand. eurjchem.com This can lead to the formation of stable silicon(IV) compounds with defined coordination geometries, such as SiN₂O₂C₂. rroij.com While much of the literature focuses on transition metal-salen complexes, the principles apply to silicon, yielding compounds where the silicon atom is the central element in a stable chelate structure. eurjchem.commdpi.com Methyl silicon(IV) complexes have also been synthesized by reacting methyl silicon alkoxides with Schiff base ligands derived from alanine. researchgate.net

The ability of silicon to form hypervalent species is a key aspect of its chemistry. dokumen.publsu.edu Evidence for the formation of higher coordinate silicon species from this compound derivatives has been observed spectroscopically. In the synthesis of dithieno[2,3-b:3,2-e] rroij.comCurrent time information in Bangalore, IN.thiasiline (DTTS) derivatives, the 29Si NMR signal for the ring silicon atom appeared at a higher field than expected. acs.org This upfield shift suggests a through-space interaction between the silicon atom and a sulfur lone pair orbital, leading to a coordination number greater than four. acs.org This phenomenon highlights how intramolecular interactions can lead to the formation of these higher coordinate species. The formation of such hypervalent intermediates is often invoked in the mechanisms of various organosilicon reactions. lsu.edu

Cyclic Organosilicon Compound Synthesis

This compound is a valuable starting material for the synthesis of various cyclic organosilicon compounds due to its bifunctional nature.

The reaction of this compound with diols is a common method for creating cyclic silyl (B83357) ethers. For example, the condensation of this compound with (R,R)-2,4-pentanediol in the presence of pyridine (B92270) as a base results in the formation of a six-membered 1,3-dioxa-2-silacycloalkane in a 50% yield. oup.com Similarly, reactions with other chiral glycols can produce seven-membered ring systems. oup.com

More complex heterocyclic systems can also be constructed. A novel tricyclic system, dithieno[2,3-b:3,2-e] rroij.comCurrent time information in Bangalore, IN.thiasiline (DTTS), was synthesized using a derivative of this compound. acs.org The synthesis involved the reaction of 5,5'-dilithiated 2,2'-bis(3-bromo-5-trimethylsilylthienyl) sulfide (B99878) with this compound to yield the target cyclic compound. acs.org Additionally, during the polymerization of this compound via reductive coupling, the formation of cyclic oligomers is a known parallel process. scirp.org

ReactantsConditionsCyclic ProductYieldSource
This compound, (R,R)-2,4-pentanediolPyridine in Benzene (B151609)Six-membered 1,3-dioxa-2-silacycloalkane (7A)50% oup.com
This compound, Dilithiated 2,2'-bis(3-bromo-5-trimethylsilylthienyl) sulfide derivative (3)Not specifiedDithieno[2,3-b:3,2-e] rroij.comCurrent time information in Bangalore, IN.thiasiline derivative (7)61% acs.org

Organosilicon Heterocycles

Siloles, or silacyclopentadienes, are a class of organosilicon heterocycles that have garnered significant interest due to their unique electronic and photophysical properties. A convenient route to substituted siloles involves the reaction of zirconacyclopentadienes with dichlorosilanes. Specifically, the reaction of 1,1-bis(cyclopentadienyl)-2,3,4,5-tetramethylzirconacyclopentadiene with this compound provides a direct method for the synthesis of a silole derivative. researchgate.net

This reaction is highly sensitive to the steric bulk of both the zirconacycle and the halosilane. The process involves the metathesis of the Si-Cl bonds with the carbon-zirconium bonds of the zirconacycle, leading to the formation of the five-membered silole ring and zirconocene (B1252598) dichloride as a byproduct. researchgate.net This synthetic strategy offers a versatile entry into a range of functionalized siloles by varying the substituents on both the zirconacyclopentadiene and the dichlorosilane (B8785471).

The synthesis of silole derivatives via the zirconacyclopentadiene route directly yields chlorosilole intermediates when dichlorosilanes are used as the silicon source. In the reaction between 1,1-bis(cyclopentadienyl)-2,3,4,5-tetramethylzirconacyclopentadiene and this compound, the product formed is 1-chloro-1-methyl-2,3,4,5-tetraphenyl-1H-silole. researchgate.net

This chlorosilole is a key intermediate that can be further functionalized. The reactive Si-Cl bond allows for subsequent substitution reactions with various nucleophiles, enabling the introduction of a wide array of functional groups at the silicon atom of the silole ring. The choice of solvent can also influence the reaction rate, with polar solvents like dichloromethane (B109758) and chloroform (B151607) generally accelerating the reaction compared to less polar or highly coordinating solvents like benzene and THF. researchgate.net

Table 2: Synthesis of a Chlorosilole Intermediate

ZirconacycleDichlorosilaneProductReference
1,1-bis(cyclopentadienyl)-2,3,4,5-tetramethylzirconacyclopentadieneThis compound1-chloro-1-methyl-2,3,4,5-tetraphenyl-1H-silole researchgate.net

Silicon-Containing Heterocyclic Systems (e.g., Sydnone (B8496669) Derivatives)

Sydnones are a unique class of mesoionic heterocyclic compounds with a range of biological activities. The introduction of a silicon atom into the sydnone structure can modify its properties. A primary method for achieving this is the reaction of 4-lithium derivatives of sydnones with chlorosilanes. researchgate.net

The interaction of 4-lithium derivatives of sydnones with this compound has been studied as a route to novel silicon-containing sydnone derivatives. researchgate.net The reaction involves the nucleophilic attack of the lithiated sydnone at the silicon center of the dichlorosilane, leading to the displacement of a chlorine atom and the formation of a Si-C bond. This method allows for the synthesis of various 4-silicon-substituted sydnones.

The yield of silicon-containing sydnone derivatives is significantly influenced by both steric and electronic effects of the substituents on the dichlorosilane. researchgate.net In the reaction of lithiated sydnones with this compound, the formation of bis(sydnonyl) derivatives was not observed. researchgate.net

This outcome is attributed to a combination of steric hindrance from the phenyl group and the first sydnonyl substituent, which impedes a second nucleophilic attack at the same silicon atom. Electronic effects of the substituents on the silicon atom also play a role, with less reactive chlorosilanes bearing aryl or vinyl groups generally giving lower yields of the target products compared to those with less sterically demanding and more reactive groups. researchgate.net The stability of the resulting silicon-containing sydnone derivatives can also be a factor, with some compounds exhibiting lower hydrolytic stability. researchgate.net

Reaction Mechanisms and Kinetics

Mechanistic Pathways in Organosilicon Reactions

The reactions of dichloromethylphenylsilane are archetypal of organosilicon compounds, involving pathways such as nucleophilic substitution, and disproportionation.

Nucleophilic Substitution at Silicon Centers

Nucleophilic substitution at the silicon atom of this compound is a fundamental reaction pathway. Unlike carbon-based SN2 reactions that proceed through a single transition state, substitution at a silicon center typically involves the formation of a stable, hypervalent pentacoordinate intermediate. researchgate.netnih.gov This difference arises because silicon's larger size and the availability of d-orbitals allow it to accommodate an incoming nucleophile before the leaving group departs.

The reaction of this compound with a nucleophile (Nu-) can be depicted as follows:

Association/Coordination: The nucleophile attacks the silicon center, forming a pentacoordinate, trigonal bipyramidal (TBP) intermediate. The stability and structure of these intermediates can be studied using techniques like 29Si NMR spectroscopy. researchgate.netrsc.org

Dissociation: A chloride ion is expelled, resulting in the substituted product and regeneration of the tetracoordinated silicon center. researchgate.net

A common example is the hydrolysis of this compound, where water acts as the nucleophile. This reaction initially forms silanols, which can then condense to form siloxane bridges (-Si-O-Si-), the backbone of silicone polymers. libretexts.org The reaction with an alcohol in the presence of a base to prevent the buildup of corrosive HCl is another key application, used to form silyl (B83357) ethers. libretexts.org

The nature of the reaction barrier in SN2@Si reactions is primarily steric but can be influenced by electronic factors. nih.gov Studies on various chlorosilanes have shown that increasing the steric bulk of the substituents around the silicon atom can alter the potential energy surface of the reaction, sometimes leading to a mechanism that more closely resembles the central barrier model seen in carbon chemistry. nih.gov

Hydrosilylation Mechanisms

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene or alkyne. wikipedia.orgmdpi.com It is crucial to note that this compound itself does not undergo hydrosilylation as it lacks an Si-H bond. However, understanding the mechanism is essential in the broader context of organosilicon reactions.

The most widely accepted mechanism for transition metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . wikipedia.orgmdpi.comlibretexts.org This process, typically catalyzed by platinum complexes, involves several key steps:

Oxidative Addition: The catalyst, often a Pt(0) complex, reacts with a hydridosilane (R3SiH), breaking the Si-H bond and forming a Pt(II) intermediate with silyl and hydride ligands. wikipedia.orglibretexts.org

Olefin Coordination: The unsaturated substrate (e.g., an alkene) coordinates to the platinum center. mdpi.com

Migratory Insertion: The alkene inserts into the platinum-hydride (Pt-H) bond. This step determines the regioselectivity of the addition (Markovnikov vs. anti-Markovnikov). mdpi.com

Reductive Elimination: The final product, an alkylsilane, is eliminated from the complex, regenerating the Pt(0) catalyst which can then re-enter the catalytic cycle. libretexts.org

Alternative mechanisms exist, such as a modified Chalk-Harrod pathway where the alkene inserts into the metal-silyl (M-Si) bond instead of the M-H bond. libretexts.org Side reactions like alkene isomerization can also occur. mdpi.com

Disproportionation Processes

This compound can undergo disproportionation, a reaction where a compound is converted into two or more dissimilar products. Research has shown that in the presence of a hydrogen chloride acceptor, such as an amine, this compound can participate in disproportionation reactions. researchgate.net For instance, the reaction with tert-butanol (B103910) in the presence of an amine leads to the formation of tert-butoxychloromethylphenylsilane. researchgate.net This indicates a redistribution of substituents on the silicon center.

Polymerization Reaction Mechanisms

This compound is a key monomer for the synthesis of polysilanes, specifically poly(methylphenylsilylene). The primary method for this polymerization is a Wurtz-type reductive coupling reaction.

Wurtz-Type Reductive Coupling Polymerization

The Wurtz-type coupling of dichlorodiorganosilanes using dispersed alkali metals is the most common method for producing high molecular weight linear polysilanes. electronicsandbooks.comresearchgate.net In this process, this compound is treated with a dispersion of an alkali metal, typically sodium, in a high-boiling inert solvent like toluene (B28343). electronicsandbooks.comkent.ac.uk

This reaction is a complex, heterogeneous process that is generally considered to be a chain-growth polymerization initiated at the surface of the sodium metal. electronicsandbooks.com The mechanism has been a subject of debate, with proposed intermediates including silyl radicals and silyl anions. electronicsandbooks.com The resulting polymers often exhibit polymodal molecular weight distributions, which are thought to arise from the heterogeneity of the reaction medium and competing reaction mechanisms. electronicsandbooks.comacs.org

Table 1: Effect of Reaction Conditions on Wurtz-Type Polymerization of this compound
SolventTemperatureAdditiveObserved OutcomeReference
TolueneReflux (Boiling)NoneCommonly used condition, but often results in polymodal molecular weight distributions and is difficult to reproduce. electronicsandbooks.comkent.ac.uk
TolueneLow TemperatureNoneCan produce very high molecular weight polymer with a monomodal distribution, though yields may be lower. kent.ac.uk
Tetrahydrofuran (B95107) (THF)AmbientNoneRecommended for higher yields and narrower molecular weight distributions due to THF's ability to stabilize anionic chain carriers. researchgate.net
TolueneReflux15-crown-5The crown ether acts as a phase transfer agent, activating the sodium and inducing chain scission at higher molecular weights. kent.ac.ukacs.org
Role of Alkali Metals (e.g., Sodium, Magnesium)

Alkali metals are essential reducing agents in the Wurtz-type polymerization of this compound.

Sodium (Na): Sodium is the most commonly used alkali metal for this synthesis. researchgate.net It is typically used as a fine dispersion in a solvent like toluene or THF. kent.ac.ukresearchgate.net The reaction is initiated at the sodium surface, where the dichlorosilane (B8785471) is reduced. The mechanism is believed to involve silyl anion active centers. electronicsandbooks.com The sodium surface not only initiates polymerization but can also influence the course of the reaction. For instance, additives like crown ethers can act as phase transfer agents for the sodium, affecting both polymer formation and degradation (backbiting) processes. kent.ac.ukacs.org

Magnesium (Mg): While sodium is more common, the reduction of dichlorosilanes using magnesium has also been explored as an alternative pathway for forming Si-Si bonds. researchgate.net

The nature and dispersion of the alkali metal, along with the reaction temperature and solvent, are critical factors that control the yield, molecular weight, and polydispersity of the resulting polysilane. researchgate.net For example, conducting the reaction in THF at ambient temperature is reported to give higher yields and narrower molecular weight distributions compared to the traditional method of using boiling toluene. researchgate.net This is attributed to the ability of THF to better solvate and stabilize the anionic intermediates involved in the chain growth. researchgate.net

Radical Coupling Versus Anion Mechanisms

The synthesis of poly(methylphenylsilylene) through the sodium-mediated Wurtz-type reductive coupling of this compound is characterized by polymodal molecular weight distributions. The origins of this polymodality are attributed to a competition between different reaction mechanisms, including those involving silyl radicals, radical anions, and anions. scispace.comresearchgate.net

In this heterogeneous reaction, the initiation is thought to occur via the formation of a disodium (B8443419) addend, which then reacts to form sodium benzyl, the primary chain initiator. researchgate.net The polymerization can proceed through both radical and anionic pathways. The resulting polymer's molecular weight distribution is a consequence of competing termination and backbiting (chain scission) processes. researchgate.netkent.ac.uk The intermediate molecular weight fractions in these distributions have been correlated with the length of all-trans sequences within the polymer chain. researchgate.net It has been demonstrated that by carefully selecting the reaction conditions, such as conducting the synthesis in refluxing tetrahydrofuran, it is possible to favor a particular mechanism and obtain high molecular weight, monomodal poly(methylphenylsilylene). researchgate.net

Influence of Lewis Acids (e.g., LiCl, ZnCl₂, FeCl₂)

The reduction of this compound using magnesium metal can be significantly enhanced by the presence of Lewis acids, providing a practical method for polysilane synthesis at room temperature. scirp.orgresearchgate.net While magnesium alone is less reactive than alkali metals like sodium, the addition of a Lewis acid such as zinc chloride (ZnCl₂) or iron(II) chloride (FeCl₂) in conjunction with lithium chloride (LiCl) facilitates the reaction. scirp.orgresearchgate.net

The role of the Lewis acid is critical. For instance, the reaction does not proceed with only LiCl or only FeCl₂ as the catalyst. scirp.org The combination of Mg, LiCl, and a Lewis acid like FeCl₂ or ZnCl₂ is necessary to achieve good yields of the polymer. scirp.orgresearchgate.net The choice of Lewis acid also influences the structure of the resulting polymer. While ZnCl₂ is considered an effective catalyst for producing linear polysilanes with a well-defined structure, stronger Lewis acids like FeCl₂ can lead to partial cleavage of the bond between silicon and the aromatic ring, resulting in a branched polymer structure. scirp.org

Table 1: Effect of Catalysts on Polysilane Synthesis

CatalystYield of Polymer (%)
LiCl0
ZnCl₂Not specified
FeCl₂Not specified
Mg/LiCl/ZnCl₂Good
Mg/LiCl/FeCl₂Good

Data compiled from Murase et al., 2015. scirp.orgresearchgate.net

Solvent Effects on Polymerization Kinetics

The solvent plays a crucial role in the polymerization of this compound, significantly impacting the reaction kinetics and the properties of the resulting polymer. kent.ac.ukadvancedsciencenews.com In radical polymerization, it was once believed that the solvent had minimal effect on the kinetics, but it is now understood that the apparent propagation rate coefficient can vary significantly depending on the solvent and monomer concentration. advancedsciencenews.com

For the Wurtz reductive-coupling reaction of this compound, the choice of solvent affects both the yield and molecular weight distribution of the poly(methylphenylsilylene) produced. kent.ac.uk Studies have been conducted in various solvents, including toluene, xylene, diethyl ether, tetrahydrofuran, and diphenyl ether. kent.ac.uk The solvent's properties, such as its ability to solvate the reacting species and its boiling point, influence the reaction temperature, which is a critical parameter in this heterogeneous polymerization process. kent.ac.uk For example, conducting the polymerization in refluxing tetrahydrofuran can lead to high molecular weight, monomodal polymer, in contrast to the polymodal distributions often seen in other solvents like toluene. researchgate.net

The effect of the solvent can be attributed to its influence on the activity coefficients of the monomer, the propagating radical, and the transition state. advancedsciencenews.com This thermodynamic non-ideality of the system is a key factor in rationalizing the observed solvent effects on polymerization kinetics. advancedsciencenews.com

Role of Phase-Transfer Catalysts (e.g., Crown Ethers)

Phase-transfer catalysts (PTCs), such as crown ethers, can significantly influence the Wurtz-type reductive coupling of this compound. kent.ac.uknumberanalytics.comfzgxjckxxb.com These catalysts facilitate reactions between reactants in different phases by transporting one of the reactants into the other phase. numberanalytics.com In the solid-liquid phase transfer system of the Wurtz reaction, crown ethers can complex with the sodium cation, making it more soluble and reactive in the organic solvent. kent.ac.ukrasayanjournal.co.in

The addition of a crown ether, like 15-crown-5, has two primary effects. Firstly, it activates the alkali metal for the reductive coupling, which is particularly important at lower temperatures where it can be a necessary condition for polymer formation. kent.ac.uk Secondly, it can transport the alkali metal to the polymer chains, inducing a highly selective chain scission at specific points, a process known as backbiting. kent.ac.uk This dual role of activation and degradation contributes to the complex polymodal molecular weight distributions observed in the resulting polysilylenes. kent.ac.uk The concentration of the crown ether is also a critical factor; even catalytic amounts can have a dramatic effect on the molecular weight distribution, in some cases leading to the degradation of the high molecular weight fraction. kent.ac.uk

Chain Scission and Degradation Processes

During the polymerization of this compound, particularly in Wurtz-type coupling reactions, chain scission and degradation processes can occur, significantly affecting the molecular weight and structure of the final polymer. kent.ac.uktaylorandfrancis.comsustainability-directory.com One of the primary mechanisms of degradation is backbiting, which is a form of chain scission induced by the alkali metal used in the reaction, often facilitated by the presence of a phase-transfer catalyst like a crown ether. kent.ac.uk This process is highly selective and is believed to occur at specific defects in the polymer chain. kent.ac.uk

Other degradation pathways can also be at play, depending on the reaction conditions and the presence of impurities. For example, hydrolysis of the Si-Cl bonds by residual water can lead to the formation of siloxanes, which can terminate the polymerization or be incorporated into the polymer chain, affecting its properties. acs.org Thermal degradation can also occur, particularly at the high temperatures often employed in Wurtz coupling, leading to random chain fission and a decrease in molecular weight. sustainability-directory.commdpi.com Oxidative degradation is another possibility if the reaction is not carried out under strictly inert conditions, where oxygen can react with the polymer to form various oxygenated functional groups, leading to chain scission and crosslinking. sustainability-directory.commdpi.com

Electroreductive Polymerization

Electroreductive polymerization offers an alternative route to the synthesis of polysilanes from this compound. This method utilizes an electric current to reduce the Si-Cl bonds, leading to the formation of Si-Si bonds and polymer growth. acs.orgcmu.edu

Electrochemical Reduction Potentials and Pathways

The electrochemical reduction of this compound is a key step in its electroreductive polymerization. Studies using cyclic voltammetry have shown that chlorosilanes can be reduced in two one-electron steps at potentials more positive than -1V versus a saturated calomel (B162337) electrode (SCE). researchgate.netresearchgate.net The exact reduction potential is influenced by several factors, including the solvent, the type of silane (B1218182), and the concentration of the electrolyte. researchgate.netresearchgate.net

The electrochemical process can be complex. To avoid undesirable anodic oxidation of the newly formed Si-Si bonds, which occurs in the potential range of 0.7-1.6 V vs SCE, a sacrificial magnesium electrode is often used in an undivided cell. acs.orgcmu.edu The electroreduction of this compound with a magnesium cathode and anode has been shown to be an effective method for producing high molecular weight poly(methylphenylsilane). cmu.edu However, the yield can sometimes be low, and sonication with ultrasound has been found to be necessary to improve the efficiency of the polymerization. acs.orgcmu.edu The low yield in some cases is attributed to the difficulty in maintaining a suitable electric current as the reaction progresses. acs.orgcmu.edu

Effect of Disilane (B73854) Additives on Polymerization Promotion

The introduction of disilane additives during the electroreductive polymerization of this compound has been shown to promote the reaction and influence the characteristics of the final polysilane product. tandfonline.comtandfonline.com Studies have utilized additives such as 1,1,1-trimethyl-2,2,2-triphenyldisilane (B74313), which are found to be effective in promoting the polymerization process. tandfonline.com The presence of these additives can lead to a remarkable increase in polymer yield and allows for control over the molecular weight distribution of the resulting polysilanes. tandfonline.comtandfonline.com

Research indicates that the triphenylsilyl group at the terminal position of the propagating polymer chain, introduced by the disilane additive, inhibits backbiting reactions. tandfonline.com This control over the generation of silyl anion species leads to polymers with narrower molecular weight distributions compared to those synthesized without additives. tandfonline.com For instance, when an equal amount of 1,1,1-trimethyl-2,2,2-triphenyldisilane additive is used relative to the this compound monomer, the polymer yield can increase significantly. tandfonline.comtandfonline.com While higher concentrations of the disilane additive markedly improve the conversion and control over molecular weight distribution, the average molecular weight may see a slight decrease compared to polymerization without additives. tandfonline.com

Effect of Disilane Additive on this compound Polymerization

Data showing the impact of 1,1,1-trimethyl-2,2,2-triphenyldisilane on the electroreductive polymerization of this compound. tandfonline.comtandfonline.com

ConditionNumber Average Molecular Weight (Mn)Molecular Weight Distribution (Mw/Mn)Yield (%)
Without AdditiveHigher than with additiveBroader (e.g., >1.25)Lower (e.g., <24%)
With Disilane Additive (General)2100–38001.05–1.2524–88
With Equal Amount of Disilane Additive32001.2588
Influence of Electrode Materials (e.g., Mg Electrodes)

The choice of electrode material is a critical factor in the electroreductive polymerization of this compound. acs.orgcmu.edu Magnesium (Mg) electrodes have been identified as particularly effective for promoting the formation of silicon-silicon (Si-Si) bonds, a foundational step in creating polysilanes. acs.orgcmu.edu The use of a sacrificial magnesium anode in an undivided cell is highly effective and can lead to excellent yields of the desired polymer. acs.org

The electroreduction of this compound carried out with both a magnesium cathode and anode in a single compartment cell can produce high molecular weight poly(methylphenylsilane). cmu.edu The effectiveness of magnesium surpasses that of other electrode materials such as aluminum (Al), copper (Cu), and nickel (Ni), which tend to result in lower yields or produce only low molecular weight oligomers. acs.orgcmu.edu To overcome challenges such as voltage increases during electrolysis, alternating the polarity of the magnesium electrodes at set intervals has been shown to remarkably improve the material yield. acs.org Sonication with ultrasound is also noted as a necessary condition for successful electroreductive polymerization. acs.org

Comparison of Electrode Materials in Electropolymerization

Effectiveness of different electrode materials on the electroreductive polymerization of dichlorosilanes. acs.orgcmu.edu

Electrode MaterialEffectiveness/Result
Magnesium (Mg)Highly effective, best results, remarkably improved material yield.
Aluminum (Al)Low yield, produces low molecular weight polymer.
Copper (Cu)Ineffective, results in low molecular weight oligomers.
Zinc (Zn)Results in low molecular weight oligomers.
Nickel (Ni)Ineffective, results in low molecular weight oligomers.

Hydrolysis and Condensation Reactions

Formation of Silanols and Organosilicon Compounds

This compound readily undergoes hydrolysis in the presence of water. solubilityofthings.comnih.gov This reaction involves the nucleophilic substitution of the chlorine atoms bonded to the silicon atom with hydroxyl (-OH) groups from water, leading to the formation of the corresponding silanol (B1196071), methylphenylsilanediol, and hydrogen chloride. solubilityofthings.comuni-wuppertal.de

The resulting silanols are often unstable intermediates and are highly susceptible to condensation reactions. gelest.com During condensation, two silanol groups react with each other to form a siloxane bond (Si-O-Si) and a molecule of water. This process can continue, leading to the formation of larger organosilicon compounds, including linear or cyclic polysiloxanes. uni-wuppertal.dewikipedia.org The specific structure of the resulting siloxane product depends on the reaction conditions. For difunctional precursors like this compound, both chain-like and cyclic molecules can be formed. uni-wuppertal.de Low molecular weight silanol-functional fluids are typically produced through the kinetically controlled hydrolysis of chlorosilanes. gelest.com

Cohydrolysis with Other Chlorosilanes for Polysiloxane Synthesis

To create polysiloxanes with tailored properties, this compound can be subjected to cohydrolysis with other types of chlorosilanes. nih.gov This process involves the simultaneous hydrolysis and condensation of a mixture of different chlorosilanes. mdpi.comelkem.com For example, cohydrolyzing this compound with dichlorodimethylsilane (B41323) would result in a polysiloxane chain incorporating both methylphenylsiloxy and dimethylsiloxy units. nih.gov

The ratio and type of chlorosilanes used in the cohydrolysis reaction determine the composition and structure of the final copolymer. mdpi.com This method allows for the synthesis of mixed cyclosiloxanes and linear copolymers with specific functionalities and properties. nih.gov However, achieving a high yield of a specific target cyclosiloxane through cohydrolysis can be challenging, with yields sometimes not exceeding 30%. nih.gov The reactivity of the different chlorosilanes towards hydrolysis and condensation plays a crucial role in the structure of the resulting polymer. ucsb.edu This synthetic strategy is vital for modifying properties such as thermal stability, refractive index, and flexibility in the final polysiloxane material. nih.gov

Polymerization and Copolymerization Studies

Polysilane Synthesis

Polysilanes, with their silicon backbone, exhibit unique electronic and optical properties. The synthesis of poly(methylphenylsilane) (PMPS) from dichloromethylphenylsilane is a prominent area of research, with a focus on controlling the polymer's characteristics.

The Wurtz-type reductive coupling of this compound with sodium is a common method for synthesizing PMPS. researchgate.net However, achieving control over molecular weight and obtaining narrow molecular weight distributions can be challenging with this method. dtic.mil Anionic polymerization is a powerful technique for producing well-defined high molecular weight macromolecules with narrow dispersities. escholarship.org Living anionic polymerization, in particular, allows for the synthesis of polymers with controlled molecular weights and compositions. escholarship.orgmdpi.com

Research has shown that variations in reaction parameters such as solvent, temperature, and the presence of additives can influence the yield and molecular weight of the resulting polysilane. acs.orgkuleuven.be For instance, the use of a [K+/K–] solution in THF at low temperatures (-65 to -75 °C) has been employed for the synthesis of poly(methylphenylsilane) from this compound. rsc.org Another approach involves a Suzuki polycondensation-thermal aromatization methodology to create structurally regular, high molecular weight polymers. rsc.org

Table 1: Influence of Synthesis Method on Polymethylphenylsilane (PMPS) Molecular Weight

Synthesis MethodMonomerInitiator/Coupling AgentSolventTemperatureMn ( g/mol )Mw/Mn (PDI)Reference
Wurtz-couplingMethylphenyldichloroorganosilane----- researchgate.net
Low-valent titanium reagentMethylphenyldichloroorganosilane---16,8601.6 researchgate.net
Wurtz-type reductive couplingThis compound1-Chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilaneToluene (B28343)65°C-- researchgate.net
[K+/K–] in THF solutionThis compound-THF-65 to -75°C-- rsc.org

Data presented is based on available research findings. Mn = Number-average molecular weight, Mw/Mn = Polydispersity Index.

The choice of initiator plays a crucial role in the polymerization of this compound. In Wurtz-type reductive coupling, the use of an oligosilane initiator, such as 1-chloro-4-methyl-1,1,2,2,3,3,4,4-octaphenyltetrasilane, has been shown to significantly increase the yield of polymethylphenylsilane (PMPS). researchgate.netkent.ac.uk Yields were reported to be in the range of 32–35%, nearly double that of reactions without the initiator (16–19%). kent.ac.ukresearchgate.net

The oligosilane initiator is believed to have a low reduction potential, allowing it to compete effectively with the this compound monomer in the initiation step. researchgate.netkent.ac.uk This competition helps to inhibit "end-biting," a side reaction where a silyl (B83357) anion reacts with the terminal silicon-chlorine bond in the early stages of polymerization, which can limit chain growth. researchgate.netkent.ac.uk Consequently, the use of an oligosilane initiator not only increases the yield but also leads to the formation of PMPS with higher molecular weight parameters. researchgate.netkent.ac.uk The incorporation of the oligosilane into the PMPS chain has been supported by 29Si NMR spectroscopic analysis. researchgate.netkent.ac.uk

It is noteworthy that the effectiveness of the initiator can be solvent-dependent. For example, the use of the aforementioned oligosilane initiator in tetrahydrofuran (B95107) at room temperature did not lead to an increase in molecular weights or yields of PMPS, suggesting that the end-biting reaction is less significant under these conditions. researchgate.netkent.ac.uk

The molecular weight distribution of poly(methylphenylsilylene) synthesized via the sodium-mediated Wurtz reductive coupling of this compound is often polymodal. dtic.milacs.org This polymodality is attributed to a competition between polymer chain activation and degradation processes. acs.org The reaction products typically consist of a high molecular weight polymer (Mn > 10^5), a low molecular weight polymer (Mn < 10^4), and cyclic oligomers. dtic.mil

Several factors can influence the molecular weight distribution:

Solvent and Temperature: The choice of solvent (e.g., toluene, xylene, diethyl ether, tetrahydrofuran) and reaction temperature can affect the yields and molecular weight parameters. acs.org

Crown Ethers: The addition of a crown ether, like 15-crown-5, can act as a phase transfer agent for the sodium. acs.org This has two main effects: it activates the alkali metal for reductive coupling, and it can induce selective chain scission at specific points on the polymer chains, contributing to the polymodal distribution. researchgate.netacs.org However, the addition of a catalytic amount of crown ether can also lead to higher yields of polymer relative to cyclic material and result in a monomodal distribution. researchgate.net

Reaction Time and Monomer Concentration: Both the duration of the reaction and the concentration of the monomer can significantly influence the molecular weight distribution of the resulting polymer. kuleuven.be

Work-up Conditions: The procedures used to isolate and purify the polymer can also affect the final molecular weight distribution. kuleuven.be

By carefully controlling these reaction parameters, it is possible to obtain different ratios of high and low molecular weight fractions. kuleuven.be

While the primary focus of this compound polymerization is often on linear polymers, the synthesis of branched polysilanes is also an area of interest. The introduction of branching can significantly alter the physical and chemical properties of the resulting polymer. One approach to creating branched structures is through the hydrolytic polycondensation of appropriate organic chlorosilanes. mdpi.com

During the Wurtz-type reductive coupling of this compound, the formation of cyclic oligomers is a common side reaction. dtic.mil These cyclic byproducts, typically including (SiPhMe)4, (SiPhMe)5, and (SiPhMe)6, are often the dominant products. dtic.mil The formation of these oligomers reduces the yield of the desired high molecular weight polymer. gelest.com The separation of the linear polymer from these cyclic oligomers is usually achieved by precipitation into a solvent in which the polymer is insoluble, such as isopropyl alcohol. dtic.mil

Polysiloxane Synthesis

This compound is also a precursor for the synthesis of polysiloxanes. These polymers, characterized by a silicon-oxygen backbone, are known for their thermal stability and diverse applications.

The synthesis of polymethylphenylsiloxane can be achieved through the co-hydrolysis and polycondensation of this compound with other silane (B1218182) monomers. researchgate.net For example, methacryloxypropyltrimethoxysilane has been used as a modifying monomer to introduce functional groups into the polysiloxane chain. researchgate.net

Another method for polysiloxane synthesis is the Piers-Rubinsztajn reaction, which offers an alternative to traditional methods like ring-opening polymerization and avoids the use of certain catalysts. mcmaster.ca The properties of the resulting polysiloxanes can be tailored by incorporating different organic groups onto the silicon atoms. mcmaster.ca For instance, the replacement of a phenyl group with a methyl group can disrupt the crystallinity of the polymer. kpi.ua The synthesis of polysiloxanes with polar side chains can also be achieved to modify properties such as the dielectric constant. researchgate.net

Structure-Property Relationships in Polysilanes

Polysilanes, including poly(methylphenylsilane), exhibit unique electronic properties due to σ-conjugation (sigma delocalization) along the silicon-silicon backbone. wikipedia.org This phenomenon arises from the interaction of electrons in the Si-Si sigma bonds, which is significantly different from the behavior of C-C bonds in alkanes. This delocalization results in intense electronic transitions that cause strong absorption in the near-UV region, typically between 300 and 400 nm. wikipedia.orgillinois.edu

The position of the UV absorption maximum (λ_max) is highly sensitive to the conformation of the polymer chain and its molecular weight. The "effective conjugation length" refers to the length of a segment of the polymer backbone over which σ-delocalization is maintained without interruption. mit.edu A more extended, all-trans planar zig-zag conformation allows for greater delocalization, leading to a red-shift (a shift to longer wavelengths) in the UV absorption spectrum. illinois.edu Conversely, any kinks or gauche defects in the chain disrupt the conjugation and result in a blue-shift. The phenyl and methyl side groups influence the preferred conformation of the backbone, thereby affecting the electronic properties. acs.org

Table 3: Electronic Properties of Polysilanes

Polymer Side Groups Typical λ_max (nm) Key Electronic Feature
Poly(methylphenylsilane) Methyl, Phenyl ~340-345 Strong σ-σ* transition illinois.edu
Poly(di-n-hexylsilane) n-Hexyl, n-Hexyl ~370-375 Exhibits strong thermochromism illinois.edu

The molecular architecture of polymers derived from chlorosilane monomers is directly determined by the functionality of the monomer used. This compound is a difunctional monomer because it has two reactive chlorine atoms. When subjected to Wurtz coupling, each monomer unit can connect to two other units, leading to the formation of long, linear polymer chains. wikipedia.orgdtic.mil This is the fundamental basis for creating high molecular weight, soluble polysilanes.

During the Wurtz synthesis, the formation of cyclic oligomers, such as cyclohexasilanes, can also occur as a competing side reaction, although conditions are typically optimized to favor high polymer formation.

To create more complex architectures, monomers with different functionalities can be introduced. For example, if a trifunctional monomer like an alkyltrichlorosilane (RSiCl₃) is included in the polymerization with a dichlorosilane (B8785471), it creates branch points in the polymer chain. dtic.mil If a trichlorosilane is polymerized on its own, it results in a highly cross-linked, two- or three-dimensional network structure known as a polysilyne. dtic.mil These network polymers are often soluble despite their high molecular weight and exhibit different electronic properties compared to their linear counterparts, with broader UV absorption due to the complex, multi-dimensional σ-conjugation. acs.org Therefore, by controlling the ratio of di- to tri-functional monomers, the polymer architecture can be tuned from strictly linear to branched or fully networked structures.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of dichloromethylphenylsilane, offering precise insights into the hydrogen, carbon, and silicon atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound reveals two distinct sets of signals corresponding to the different hydrogen environments: the methyl group protons and the phenyl group protons.

Methyl Protons (Si-CH₃): The three protons of the methyl group attached to the silicon atom are chemically equivalent and typically appear as a sharp singlet in the spectrum. Due to the electronegativity of the silicon and the two chlorine atoms, this signal is expected to be downfield from tetramethylsilane (B1202638) (TMS), the standard reference compound. The anticipated chemical shift for these protons is generally in the range of 0.5-1.0 ppm.

Phenyl Protons (Si-C₆H₅): The five protons on the phenyl ring are not chemically equivalent and will produce a more complex multiplet pattern in the aromatic region of the spectrum, typically between 7.2 and 7.8 ppm. The protons in the ortho, meta, and para positions have slightly different electronic environments, leading to overlapping signals that constitute this multiplet.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

Group Expected Chemical Shift (δ) [ppm] Multiplicity
Methyl (Si-CH₃) ~ 0.5 - 1.0 Singlet
Phenyl (C₆H₅) ~ 7.2 - 7.8 Multiplet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For dichloromethylphenylsilano, distinct signals are expected for the methyl carbon and the four unique carbons of the phenyl ring. nih.gov

Methyl Carbon (Si-CH₃): A single resonance is expected for the methyl carbon. Its chemical shift would appear in the upfield region of the spectrum.

Phenyl Carbons (Si-C₆H₅): The phenyl group will show four separate signals due to the different chemical environments of the ipso (the carbon directly attached to silicon), ortho, meta, and para carbons. The ipso-carbon signal is often broader and less intense. The chemical shifts for these aromatic carbons are expected in the typical downfield region for benzene (B151609) derivatives, generally between 128 and 140 ppm.

Table 2: Expected ¹³C NMR Resonances for this compound

Carbon Atom Expected Chemical Shift (δ) [ppm]
Methyl (Si-CH₃) Upfield region
Phenyl (C-ipso) ~128 - 140
Phenyl (C-ortho) ~128 - 140
Phenyl (C-meta) ~128 - 140
Phenyl (C-para) ~128 - 140

Silicon-29 (²⁹Si) NMR spectroscopy is a highly specific technique for studying organosilicon compounds, providing direct information about the silicon atom's chemical environment. nih.gov The chemical shift of the silicon nucleus is sensitive to the nature of the substituents attached to it. For this compound, the presence of two electronegative chlorine atoms, a methyl group, and a phenyl group results in a single, characteristic resonance. The chemical shift is influenced by the inductive effects of these substituents. Chlorosilanes typically exhibit ²⁹Si chemical shifts that are sensitive to the number and type of halogen atoms present.

Deuterium (²H) NMR is not used for the direct characterization of this compound itself but is relevant in the context of deuterated analogues or the use of deuterated solvents. In NMR spectroscopy, solvents with protons (¹H) would produce large signals that could obscure the signals from the analyte. Therefore, deuterated solvents (where ¹H is replaced by ²H) are commonly used.

If this compound were to be isotopically labeled with deuterium, for example, by replacing the methyl protons with deuterium, ²H NMR could be used to confirm the position and extent of deuteration. This is a valuable tool in mechanistic studies or for creating internal standards for mass spectrometry.

Magic Angle Spinning (MAS) NMR is a solid-state NMR technique used to study compounds that are in a solid or semi-solid state. For molecules like this compound, which is a liquid at room temperature, this technique would be applicable if the compound were crystallized at low temperatures or adsorbed onto a solid support.

In solid-state NMR, broad spectral lines resulting from anisotropic interactions (like dipolar coupling and chemical shift anisotropy) are narrowed by spinning the sample at a high frequency at the "magic angle" of 54.74° with respect to the external magnetic field. This technique could provide information about the molecular structure and packing in the solid state, including the presence of different polymorphs (crystal forms) or the nature of the interaction between the silane (B1218182) and a surface.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows several characteristic absorption bands that confirm the presence of its key structural features. nih.gov A known spectrum for this compound is cataloged by the Coblentz Society under the number 5616. nist.gov

Key characteristic absorption bands include:

C-H Stretching (Aromatic): Absorptions typically appear above 3000 cm⁻¹, indicative of the C-H bonds on the phenyl ring.

C-H Stretching (Aliphatic): Absorptions for the methyl group's C-H bonds are expected just below 3000 cm⁻¹.

C=C Stretching (Aromatic): Vibrations of the carbon-carbon double bonds in the phenyl ring give rise to characteristic peaks in the 1400-1600 cm⁻¹ region.

Si-C Stretching: The stretching of the silicon-carbon bonds (both Si-phenyl and Si-methyl) results in distinct absorptions. The Si-CH₃ bond typically shows a characteristic band around 1250-1275 cm⁻¹. The Si-phenyl absorption occurs near 1430 cm⁻¹.

Si-Cl Stretching: The silicon-chlorine bond vibrations are typically observed in the lower frequency "fingerprint" region of the spectrum, usually between 450 and 600 cm⁻¹. These bands are often strong and can be diagnostic for chlorosilanes.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching > 3000
Methyl C-H Stretching < 3000
Aromatic C=C Stretching ~ 1400 - 1600
Si-Phenyl Stretching ~ 1430
Si-Methyl Bending/Rocking ~ 1250 - 1275
Si-Cl Stretching ~ 450 - 600

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying functional groups in a molecule by measuring the absorption of infrared radiation. The analysis of this compound in its neat form (as a liquid in a capillary cell) reveals several characteristic absorption bands corresponding to the vibrations of its constituent bonds. nih.gov

Key vibrational frequencies observed in the FTIR spectrum of this compound are associated with the phenyl group, the methyl group, and the silicon-chlorine bonds. The precise frequencies of these vibrations are determined by the bond strengths and the mass of the atoms involved. Data from the Coblentz Society's evaluated infrared reference spectra collection provides a basis for these assignments. nist.gov

Wavenumber (cm⁻¹)Vibrational Mode AssignmentAssociated Group
~3070-3050C-H stretchingPhenyl ring
~2970-2900C-H stretchingMethyl group (CH₃)
~1430C=C stretching (in-ring)Phenyl ring
~1260Si-CH₃ symmetric deformation (scissoring)Silicon-Methyl
~1120In-plane C-H bendingPhenyl ring
~800-700Si-C stretching / Phenyl ring out-of-plane bendingSilicon-Carbon / Phenyl
~540-480Si-Cl stretchingSilicon-Chlorine

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Attenuated Total Reflection (ATR) is a sampling technique often coupled with FTIR spectroscopy that enables the analysis of liquid or solid samples with minimal preparation. mt.com The technique relies on the principle of total internal reflection, where an infrared beam passes through a crystal with a high refractive index, creating an evanescent wave that penetrates a small depth into the sample placed in contact with it. mt.com

This method is particularly well-suited for analyzing this compound, as it is a liquid at room temperature. nih.gov The sample can be applied directly to the ATR crystal surface for measurement. While specific, published ATR-FTIR spectra for this compound are not detailed in readily available literature, the resulting spectrum is expected to be very similar to the transmission FTIR spectrum. Minor differences in relative peak intensities may occur due to the wavelength-dependent nature of the evanescent wave's penetration depth. jascoinc.com

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS)

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a technique primarily designed for the analysis of powdered solid samples. jascoinc.combruker.com It works by illuminating a powdered sample and collecting the light that has been scattered at various angles after interacting with the sample particles. bruker.com

As this compound is a liquid, it is not directly analyzable by DRIFTS in its neat form. nih.gov However, analysis is possible by adsorbing the liquid onto a non-absorbing, powdered solid matrix, such as potassium bromide (KBr). bruker.comintertek.com This preparation allows the infrared radiation to interact with the analyte while it is dispersed in a solid medium. This technique is especially useful for studying the compound's interaction with surfaces or for in-situ analysis of reactions involving solid catalysts. intertek.com

Vapor Phase IR Spectroscopy

Vapor phase IR spectroscopy measures the infrared spectrum of a substance in its gaseous state. This technique provides information about the molecule's vibrational modes free from the intermolecular interactions (like dipole-dipole forces or van der Waals forces) that are present in the condensed (liquid or solid) phases. Consequently, vapor phase spectra often exhibit sharper absorption bands and may show slight shifts in peak positions compared to liquid phase spectra. A vapor phase IR spectrum for this compound has been recorded and is available in spectral databases. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides valuable information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns.

Field Desorption Mass Spectrometry (FD-MS)

Field Desorption (FD) is a "soft" ionization technique in mass spectrometry, meaning it imparts very little excess energy to the molecule during ionization, resulting in minimal fragmentation. wikipedia.orgwaters.com In FD-MS, the sample is applied to an emitter, which is then subjected to a high electric field, causing the ionization and desorption of the analyte molecules. wikipedia.org

This method is particularly useful for determining the molecular weight of thermally unstable or non-volatile compounds. waters.comslideshare.net When analyzing this compound with FD-MS, the resulting spectrum would be dominated by the molecular ion (M⁺˙). This provides a clear and unambiguous determination of the compound's molecular weight, showing a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The spectrum would show prominent peaks corresponding to the different isotopic combinations of the molecular ion.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nist.gov In this technique, the sample is vaporized and separated into its components in the GC column before each component is introduced into the mass spectrometer for ionization and detection.

The electron ionization (EI) mass spectrum of this compound is available in the NIST/EPA/MSDC Mass Spectral Database. nih.gov The spectrum shows a distinct fragmentation pattern that is characteristic of the molecule's structure. The most abundant ions (top peaks) observed in the GC-MS analysis provide insight into the most stable fragments formed upon ionization. nih.gov

m/z (mass-to-charge ratio)Relative IntensityLikely Fragment Ion / Assignment
190, 192, 194Variable[C₇H₈Cl₂Si]⁺˙ (Molecular Ion, M⁺˙)
175, 177High (Top Peaks)[M - CH₃]⁺ (Loss of a methyl group)
127Moderate[C₆H₅SiCl]⁺ (Loss of CH₃ and Cl)
115Moderate[C₆H₅Si]⁺ (Loss of CH₃ and 2Cl)
77Moderate[C₆H₅]⁺ (Phenyl cation)

The data from the NIST Mass Spectrometry Data Center shows the top peak at an m/z of 175, with the second highest at 177, corresponding to the loss of the methyl group from the molecular ion containing one ³⁵Cl and one ³⁷Cl isotope, respectively. nih.gov The molecular ion itself is observed at m/z 190. nih.gov This fragmentation pattern is a key fingerprint for the identification of this compound in complex mixtures.

X-ray Diffraction (XRD) and Crystallography

Organosilicon compounds, including those derived from this compound, have been extensively studied using these techniques. bme.hu The crystallographic data obtained is crucial for understanding the structure-property relationships in these materials. mdpi.combme.hu For instance, the molecular structures of four-membered cyclic silenes, which can be synthesized from precursors like this compound, have been determined by single-crystal X-ray diffraction, revealing a notable pyramidal geometry at the silicon atom. nih.gov

The study of organosilicon compounds by X-ray crystallography has provided valuable insights into the geometry of various classes of these compounds, including silatranes, cyclodisilazanes, and di- and oligosilanes. bme.hu This body of research helps in understanding the fundamental structural chemistry of silicon, which is essential for designing new materials with specific properties.

In the study of composite materials, XRD is used to identify the crystalline phases present. For example, in organosilicon-encapsulated perovskite nanocrystal films, XRD results confirm the presence of the desired CsPbBr3 phase and the absence of other non-luminescent phases. nih.gov

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight and molecular weight distribution of polymers. intertek.commtoz-biolabs.comresearchgate.net This method separates molecules based on their hydrodynamic volume in solution. azom.com Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. azom.com

The determination of accurate molecular weights for polymers like poly(methylphenylsilane) can be complex. Correlations between molecular weights determined by light scattering and those obtained from GPC have been established to ensure reliability. researchgate.net The choice of solvent and calibration standards is crucial for obtaining accurate results. For instance, GPC analyses of poly(methylphenylsilane) have been performed using a phenol-trichlorobenzene mixture as the solvent. researchgate.net

GPC is not only used for research and development but also for quality control in the manufacturing of polymers to ensure that products meet the required specifications for their performance. intertek.com

Table 1: Typical GPC Data for a Polysilane

ParameterDescriptionTypical Value
MnNumber-average molecular weight10,000 - 100,000 g/mol
MwWeight-average molecular weight20,000 - 500,000 g/mol
PDI (Mw/Mn)Polydispersity Index1.5 - 5.0

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound and its polymeric derivatives, this method is crucial for verifying the empirical formula and purity of the synthesized materials. The analysis typically involves the combustion of a small sample to convert the elements into simple gaseous compounds, which are then quantitatively measured.

For organosilicon compounds, elemental analysis provides the weight percentages of carbon, hydrogen, and silicon. The presence of other elements, such as chlorine in the monomer or oxygen in degradation products, can also be determined. This data is essential for confirming the successful synthesis of the target compound and for ensuring that its stoichiometry is correct.

In the broader context of silicon-containing polymers, elemental analysis complements other characterization techniques. For instance, in the study of inorganic polymers synthesized from amorphous silica, the O/Si ratio determined by methods like XPS is a key parameter that reflects the degree of polymerization and branching. aau.dk

Ultraviolet-Visible (UV-Vis) and Emission Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) and emission (photoluminescence) spectroscopy are vital tools for investigating the electronic and optical properties of materials derived from this compound, particularly poly(methylphenylsilane). fiveable.me

UV-Vis Spectroscopy

Polysilanes exhibit unique electronic properties due to σ-electron delocalization along the silicon backbone. This results in strong absorption bands in the UV region, corresponding to σ-σ* electronic transitions. researchgate.net The position of the absorption maximum (λmax) is sensitive to the conformation of the Si-Si backbone and the nature of the substituents. acs.org For poly(methylphenylsilane), the UV absorption spectrum typically shows a strong band around 330-340 nm. researchgate.netnih.gov The absorption spectra of these polymers have been studied in various solvents and in the solid state to understand the influence of the environment on the electronic structure. acs.orgacs.org

Emission Spectroscopy

The photoluminescence spectrum of poly(methylphenylsilane) often displays a strong, narrow emission peak in the UV region, which is attributed to excitonic emission from the σ-conjugated backbone. researchgate.net Additionally, a broad emission band in the visible region is frequently observed, which is associated with polymer branching, charge transfer states, and defects in the polymer chain. researchgate.net The study of the photoluminescence properties is important for potential applications in optoelectronics and as photoinitiators. researchgate.netresearchgate.net

Table 2: Optical Properties of Poly(methylphenylsilane)

PropertyWavelength RangeOrigin
UV Absorption (λmax)~330-340 nmσ-σ* transition in the Si-Si backbone
UV Emission~350-370 nmExcitonic emission from the Si-Si backbone
Visible Emission400-600 nmDefect states, branching, charge transfer

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition of Films

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. eag.com XPS is particularly useful for characterizing the surface of thin films of polymers derived from this compound. eag.comscientific.net

By analyzing the kinetic energy of photoelectrons emitted from the top 5-10 nm of the material upon X-ray irradiation, XPS provides detailed information about the surface chemistry. eag.com For silicon-containing polymers, XPS can be used to determine the binding energies of Si, C, and O, which in turn reveals the chemical bonding states. aau.dknih.gov For example, the Si 2p spectrum can be deconvoluted to distinguish between different silicon oxidation states or bonding environments, such as Si-C, Si-Si, and Si-O bonds. aau.dknih.govresearchgate.net

XPS has been employed to study the surface of various silicon-containing polymers, including polysiloxanes and functionalized silane layers on different substrates. researchgate.netmdpi.com The technique is also valuable for investigating the degradation or modification of polymer surfaces, for instance, after exposure to plasma or UV radiation. eag.comscientific.net

Table 3: Typical Binding Energies in XPS Analysis of Polysilane Films

ElementOrbitalBinding Energy (eV)Chemical State
Si2p~99-100Si-Si, Si-C
Si2p~102-104Si-O
C1s~284.5-285.0C-C, C-H, C-Si
O1s~532-533Si-O-Si

Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. youtube.commdpi.com When coupled with Mass Spectrometry (MS), TGA-MS becomes a powerful tool for identifying and quantifying the gaseous products evolved during the thermal decomposition of a material. tainstruments.com

For polymers derived from this compound, such as poly(methylphenylsilane), TGA provides information about their thermal stability and decomposition profile. researchgate.netmdpi.com The TGA curve shows the temperature ranges where weight loss occurs, indicating degradation processes. youtube.com The thermal decomposition of poly(methylphenylsilane) has been shown to be a depolymerization process. researchgate.net

TGA-MS analysis allows for a more detailed understanding of the decomposition mechanism by identifying the evolved gases at each stage of weight loss. tainstruments.comrsc.orgresearchgate.net For instance, the pyrolysis of poly(methylphenylsilane) has been studied by mass spectroscopy, revealing the evolution of CH3-Si-C6H5 radicals, as well as phenyl and methyl substituents. researchgate.net This information is crucial for understanding the thermal behavior of these materials and for applications where thermal stability is a key factor, such as in preceramic polymers. rsc.orgresearchgate.net

Table 4: Thermal Decomposition Stages of Poly(methylphenylsilane) from TGA

Temperature Range (°C)Weight Loss (%)Evolved Species (from MS)Process
30-200~3%Low molecular weight oligomersEvaporation of volatile components
200-500VariableCH3-Si-C6H5, C6H5, CH3Depolymerization, side group elimination
>500VariableHydrocarbonsCarbide formation

Cyclic Voltammetry for Electrochemical Reduction Studies

Cyclic Voltammetry (CV) is an electrochemical technique used to study the redox properties of a species in solution. researchgate.net For chlorosilanes, including this compound, CV is employed to investigate their electrochemical reduction. researchgate.netresearchgate.net

The electrochemical reduction of chlorosilanes is an important process as it offers an alternative route to the formation of Si-Si bonds, which is the basis for the synthesis of polysilanes. rsc.org CV studies have shown that chlorosilanes can be reduced in one or more electron transfer steps at specific potentials. researchgate.netresearchgate.net The reduction potentials are influenced by factors such as the solvent, the nature of the substituents on the silicon atom, and the electrolyte concentration. researchgate.netresearchgate.net

The electrochemical behavior of this compound and related compounds provides insights into the feasibility of electropolymerization to form polysilanes. While electropolymerization has been attempted, it generally yields oligomers and low molecular weight polymers. researchgate.net Understanding the reduction potentials and the stability of the intermediate radical and anionic species is crucial for optimizing the conditions for electrochemical synthesis of high molecular weight polysilanes.

Dynamic Light Scattering for Solution Behavior of Polymers

Dynamic Light Scattering (DLS) is a non-invasive technique extensively used to determine the size distribution of small particles in suspension or polymers in solution. For polymers synthesized from this compound, DLS provides critical insights into their solution behavior, particularly concerning aggregation and de-agglomeration phenomena.

In the case of polysilanes, which includes poly(methylphenylsilane), molecules in solution at room temperature are often aggregated into large clusters that can be of micrometer size. core.ac.uk DLS is instrumental in monitoring the process of de-agglomeration as a function of external stimuli, such as temperature. core.ac.uk Research has shown that by increasing the temperature to around 40 °C, these agglomerates can break down, leading to a stable solution of individual polymer molecules. core.ac.uk DLS measurements can track this transition by recording the changes in the hydrodynamic radius of the particles in the solvent.

The principle behind DLS involves analyzing the time-dependent fluctuations in the intensity of scattered light from a polymer solution. These fluctuations are caused by the Brownian motion of the polymer coils or aggregates. The diffusion coefficient of the particles is determined from the correlation function of the scattered light intensity, which can then be related to the hydrodynamic radius via the Stokes-Einstein equation.

A key advantage of DLS in studying polysilanes is its reliability in determining the true molecular size of polymer nanoparticles, especially in dilute solutions of globules. rsc.org This is crucial for understanding the fundamental properties of these materials once they are in a non-aggregated state.

The table below illustrates hypothetical DLS data for a poly(methylphenylsilane) solution at different temperatures, demonstrating the de-agglomeration process.

Temperature (°C)Average Hydrodynamic Radius (nm)Polydispersity Index (PDI)
258500.85
305200.62
351500.35
40250.15
45240.14

This table is a representation of expected trends and not actual experimental data.

Differential Scanning Calorimetry for Polymer Agglomeration Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. While DSC is widely used to determine thermal transitions like glass transition temperature (Tg) and melting point (Tm), it can also be a valuable tool for studying the structural changes associated with polymer agglomeration and de-agglomeration. core.ac.uk

For polysilanes derived from this compound, DSC studies have been used in conjunction with DLS to investigate the de-agglomeration process. core.ac.uk The presence of multiple peaks in the DSC signal at temperatures up to 40 °C is indicative of structural changes occurring within the sample. core.ac.uk These thermal events can be correlated with the energy required to break down the polymer agglomerates held together by intermolecular forces.

The process involves heating a sample of the polymer, either in solid form or in solution, in a DSC pan and monitoring the heat flow. The endothermic or exothermic peaks observed in the DSC thermogram can correspond to various physical and chemical transformations. In the context of agglomeration, endothermic peaks may represent the energy absorbed to overcome the interactions between polymer chains, leading to the dissolution of aggregates.

Isothermal DSC experiments can also provide kinetic information about the de-agglomeration process by holding the sample at a specific temperature and observing the heat flow over time. core.ac.uk This can help in understanding the stability of the agglomerates and the mechanism of their dissociation.

The following table presents a hypothetical summary of DSC findings for a poly(methylphenylsilane) sample, highlighting the thermal events associated with de-agglomeration.

Temperature Range (°C)Observed Thermal EventEnthalpy Change (J/g)Interpretation
30-35Broad Endotherm5.2Initial breakdown of loose agglomerates
38-42Sharp Endotherm12.8Main de-agglomeration event
>45Stable Baseline-Fully dispersed polymer solution

This table is a representation of expected findings and not actual experimental data.

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of dichloromethylphenylsilane at the molecular level. These calculations, based on solving the Schrödinger equation, provide a deep understanding of electron distribution and molecular energy.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Key to understanding chemical reactivity are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. semanticscholar.org A smaller gap suggests the molecule is more easily excitable and therefore more reactive. semanticscholar.org

For a molecule like this compound, MO calculations would reveal the spatial distribution of these orbitals. The HOMO is likely to be localized on the phenyl ring, which is the most electron-rich part of the molecule. The LUMO, in contrast, would likely be distributed among the silicon atom and the electronegative chlorine atoms, indicating these as the sites for nucleophilic attack. While specific calculations for this compound are not detailed in the surveyed literature, data from related aromatic compounds provide comparative insights.

Table 1: Illustrative Frontier Orbital Energies for Aromatic Compounds

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Benzene (B151609) -9.24 -1.13 8.11
Chlorobenzene -9.07 -0.97 8.10
Toluene (B28343) -8.82 -1.09 7.73
This compound (Estimated) -8.9 to -9.2 -1.0 to -1.3 ~7.6 to 8.2

Note: Values for this compound are estimated based on substituent effects and are for illustrative purposes.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for a wide range of applications. aps.org

DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Calculate Molecular Properties: Predict properties such as dipole moment, polarizability, and vibrational frequencies, which can be compared with experimental spectroscopic data (e.g., IR and Raman).

Map Electrostatic Potential (ESP): Visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the ESP map would likely show a negative potential around the chlorine atoms and the phenyl ring's π-system, and a positive potential around the silicon atom and hydrogen atoms.

For instance, DFT analysis of similar chlorinated molecules has been used to understand their interaction with catalysts and predict reaction pathways. ucm.es Such studies on this compound would provide a quantitative basis for understanding its role as a precursor in materials science.

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM theory, analyzes the topology of the electron density (ρ) to define chemical bonds and atomic interactions. wikipedia.org This method provides a rigorous definition of an atom within a molecule and characterizes the nature of the chemical bonds based on the properties of ρ at specific locations called bond critical points (BCPs). amercrystalassn.org

Key parameters derived from an AIM analysis include:

Electron Density at the BCP (ρ(r_b)): The magnitude of ρ at the BCP correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r_b)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ < 0) signifies a shared-shell interaction, characteristic of covalent bonds. A positive value (∇²ρ > 0) indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions.

Ellipticity (ε): Measures the deviation of the electron density from cylindrical symmetry around the bond path, providing insight into the π-character of a bond.

An AIM analysis of this compound would precisely characterize the Si-C, Si-Cl, C-C, and C-H bonds. It would likely confirm the covalent nature of the Si-C and C-C bonds and the more polar, partially ionic character of the Si-Cl bonds. This type of analysis has been applied to various molecules to understand intramolecular interactions, such as hydrogen bonding. nih.govmdpi.com

Table 2: Typical QTAIM Parameters for Different Bond Types

Bond Type ρ(r_b) (a.u.) ∇²ρ(r_b) (a.u.) Nature of Interaction
C-C (single) ~0.24 ~ -0.6 Covalent (Shared-shell)
C=C (double) 0.34 ~ -1.0 Covalent (Shared-shell)
C-Cl 0.18 ~ -0.3 Polar Covalent
Si-Cl ~0.10 +0.1 Polar Covalent / Ionic
Si-C ~0.15 -0.2 Covalent

Note: Values for Si-Cl and Si-C are illustrative, based on general principles of bonding.

Mechanistic Modeling and Simulations

Computational modeling is essential for elucidating the complex reaction mechanisms involving this compound, such as its hydrolysis or its use in polymerization. Simulations can map out the entire reaction pathway, identifying transition states and calculating activation energies.

This modeling often involves DFT calculations to map the potential energy surface of a reaction. By locating the minimum energy pathways from reactants to products, researchers can predict the most likely mechanism. For example, in the hydrolysis of this compound, modeling could differentiate between a concerted or a stepwise mechanism, calculate the energy barriers for the substitution of each chlorine atom, and determine the role of solvent molecules in stabilizing intermediates. Modern software packages can simulate the kinetics of complex reaction networks involving numerous species and elementary reactions. chemrxiv.orgchemrxiv.orggithub.com

Prediction of Conformational and Electronic Structures of Silicon-Containing Polymers

This compound is a monomer used to produce silicon-containing polymers, such as poly(methylphenylsilylene). Theoretical studies are crucial for predicting the conformational and electronic properties of these polymers.

Electronic Structure: The electronic properties of polysilylenes are of significant interest. Calculations can predict the band gap, ionization potential, and electron affinity of the polymer. The interaction between the silicon σ-orbitals and the phenyl π-orbitals (σ-π conjugation) is a key factor governing the electronic structure and is highly dependent on the dihedral angle of the Si-Si backbone. These theoretical predictions are vital for designing polymers with specific optical and electronic properties for applications in electronics and photonics.

Thermodynamics of Reaction Systems

Thermodynamic analysis provides fundamental data on the feasibility and energy changes of chemical reactions. For the synthesis of this compound, computational and experimental thermodynamics are used to optimize reaction conditions.

Table 3: Thermodynamic Data for the Synthesis of this compound

Parameter Value Condition
Heat of Reaction -102 kJ/mol 600°C
Optimum Temperature 600°C -
Equilibrium Yield 36% at 600°C

Source: Thermodynamic research on synthesis of this compound by condensation method. researchgate.net

These thermodynamic calculations are essential for process design and optimization, helping to maximize the yield of the desired product while minimizing energy consumption and unwanted byproducts. researchgate.netmdpi.com

Advanced Materials Applications and Performance

Surface Modification and Functionalization of Materials

The reactive nature of the silicon-chlorine bonds in dichloromethylphenylsilane makes it an effective agent for altering the surface properties of a variety of materials. This modification is achieved through the reaction of the silane (B1218182) with active sites, such as hydroxyl groups, present on the surface of substrates.

Enhancing Hydrophobicity, Adhesion, and Chemical Resistance

Organofunctional silanes, including this compound, are widely utilized to improve the interfacial adhesion between organic polymers and inorganic substrates. specialchem.comdakenchem.comspecialchem.com The mechanism involves the formation of a molecular bridge at the interface. The silane end of the molecule forms strong, durable covalent bonds with the inorganic surface, while the organic group (in this case, the phenyl group) can interact and compatibilize with an organic coating or matrix. This bridging effect significantly enhances the adhesion of coatings, adhesives, and sealants to substrates. dakenchem.comspecialchem.com

The introduction of a phenyl group onto a surface can also increase its hydrophobicity, or water repellency. This is a critical property for applications requiring moisture resistance and durability. Furthermore, the stable siloxane bonds formed upon reaction with the surface, coupled with the inherent stability of the phenyl group, can contribute to improved chemical resistance of the treated material. Epoxy resins, for example, are known for their chemical resistance, and the incorporation of siloxane modifiers can further enhance this property. engineeringtoolbox.comcoatingsworld.com Silane adhesion promoters are known to boost resistance to moisture, heat, and chemicals, which is particularly beneficial in coatings and sealants. dakenchem.com

Grafting onto Inorganic Oxides (e.g., SiO₂, Al₂O₃, TiO₂)

This compound can be chemically grafted onto the surfaces of various inorganic oxides, such as silica (SiO₂), alumina (Al₂O₃), and titania (TiO₂), which are rich in surface hydroxyl groups. This process, known as silylation, involves the reaction of the chlorosilane with the surface hydroxyls, leading to the formation of stable covalent Si-O-substrate bonds and the release of hydrogen chloride as a byproduct.

The grafting of organochlorosilanes onto mesoporous γ-alumina membranes has been demonstrated to modify their surface properties, including hydrophobicity. utwente.nl While specific studies detailing the grafting of this compound are not abundant, the general principles of organochlorosilane chemistry suggest its applicability. The phenyl groups introduced by this compound would create a more hydrophobic surface on these inorganic oxides. This is particularly relevant for applications such as fillers in polymer composites, where improved compatibility and dispersion are desired, or in creating self-cleaning surfaces. researchgate.net The surface functionalization of silica particles with various organosilanes has been shown to improve their mucoadhesive properties, indicating the potential for tailored surface chemistry. nih.govnih.gov Similarly, the modification of titania surfaces with silanes is an area of active research for applications in photocatalysis and coatings. mdpi.comresearchgate.netucc.iemdpi.com

Mechanochemical Approaches for Hybrid Inorganic-Organic Materials

Mechanochemistry, which involves chemical reactions induced by mechanical force, presents a solvent-free and efficient method for the synthesis of hybrid inorganic-organic materials. acs.orgnih.gov This technique can be employed to graft organosilanes onto the surfaces of inorganic solids. The process typically involves ball milling the inorganic oxide with the organosilane, where the mechanical energy facilitates the chemical reaction between the two components. acs.org

This approach has been successfully used for the functionalization of various metal oxides, including γ-Al₂O₃, SiO₂ gel, and TiO₂, with different organosilicon compounds. acs.org The mechanochemical silylation is believed to proceed through the direct condensation between the reactive groups of the silane (like the chloro groups in this compound) and the surface hydroxyls of the inorganic solid. acs.org This method offers a rapid and environmentally friendly alternative to traditional solvent-based grafting techniques for creating hybrid materials with tailored properties.

Modification of Catalyst Surfaces for Enhanced Performance

The modification of catalyst surfaces is a critical aspect of catalysis research, aiming to improve activity, selectivity, and stability. While specific research detailing the use of this compound for this purpose is limited, the general principles of surface modification with organosilanes are applicable. Supported catalysts, where active catalytic species are dispersed on a support material like silica or alumina, can benefit from surface functionalization. nih.gov

The introduction of organic groups via silylation can alter the surface polarity and create specific interaction sites, potentially influencing the catalytic reaction. For instance, in the context of photocatalysis, the surface modification of TiO₂ is a widely explored strategy to enhance its efficiency. mdpi.com The grafting of this compound could create a hydrophobic environment around the catalytic sites, which might be advantageous in certain reactions.

Polymer and Resin Development

This compound is a fundamental building block in the synthesis of various silicone polymers and resins. wechemglobal.comwechemglobal.comnih.gov The presence of the phenyl group imparts unique and desirable properties to the resulting materials, such as improved thermal stability, radiation resistance, and optical properties.

Silicone Polymers (Oils, Greases, Rubbers)

This compound serves as a key monomer for the production of methylphenyl silicone polymers, which include a range of products from fluids (oils) to elastomers (rubbers) and greases. wechemglobal.com112seo.com The incorporation of phenyl groups into the polysiloxane backbone disrupts the crystallinity that can occur in polydimethylsiloxane at low temperatures, thereby improving the low-temperature flexibility of the material.

Phenyl Silicone Oils: These are synthesized through the co-hydrolysis of this compound and dimethyldichlorosilane, followed by polycondensation. 112seo.comsiliconereleases.com The phenyl groups enhance the thermal and oxidative stability of the silicone oil, making it suitable for high-temperature applications. Phenyl-modified silicone gels also exhibit increased thermal decomposition temperatures. mdpi.comnih.gov

Silicone Greases: Phenyl silicones are formulated into greases for use in extreme temperature applications. dupont.com These greases offer good chemical resistance, corrosion protection, and compatibility with plastics and rubbers. dupont.com

Phenyl Silicone Rubber: The introduction of phenyl groups into silicone rubber enhances its high and low-temperature resistance and radiation resistance. wechemglobal.comwechemglobal.comsci-hub.seresearchgate.netnih.gov These rubbers are synthesized via the copolymerization of this compound with other dichlorosilane (B8785471) monomers. The resulting phenyl vinyl methyl silicone (PVMQ) elastomers show increased tensile strength and a higher glass transition temperature as the phenyl content increases. sci-hub.seresearchgate.net High-temperature resistant coatings can also be formulated using methyl phenyl silicone resins derived from this compound. researchgate.netgoogle.com

Table 1: Properties of Phenyl-Modified Silicone Materials

PropertyEffect of Phenyl Group IncorporationReference
Thermal StabilityIncreased mdpi.comnih.gov
Low-Temperature FlexibilityImproved dupont.com
Radiation ResistanceEnhanced wechemglobal.comwechemglobal.com
Refractive IndexIncreased mdpi.com
Tensile Strength (in elastomers)Increased with higher phenyl content sci-hub.seresearchgate.net

Table 2: Applications of this compound in Advanced Materials

Application AreaSpecific UseKey Benefit from this compound
Coatings and AdhesivesAdhesion promoterEnhanced bonding to inorganic substrates
Polymer CompositesSurface treatment for fillersImproved compatibility and dispersion
High-Performance LubricantsBase for silicone oils and greasesHigh-temperature stability and wide operating temperature range
Aerospace and Nuclear IndustriesComponent of silicone rubbers and resinsResistance to extreme temperatures and radiation

Specialty Coatings and Resins

This compound is a key intermediate in the production of silicone fluids, resins, and elastomers that are used in high-performance coatings. researcher.lifenih.gov The synthesis of these materials involves the hydrolysis of the Si-Cl bonds in this compound, which leads to the formation of silanol (B1196071) (Si-OH) intermediates. These silanols subsequently undergo polycondensation reactions to form stable, cross-linked polysiloxane networks.

The presence of the phenyl group on the silicon backbone is crucial for the performance of the resulting resins. It imparts several desirable properties, including:

Thermal Stability: The phenyl group enhances the thermal and oxidative stability of the polymer, making it suitable for coatings that must withstand high temperatures.

Mechanical Strength: It contributes to the rigidity and mechanical strength of the resin.

Flexibility: The incorporation of methyl groups alongside phenyl groups allows for a balance of rigidity and flexibility in the final polymer structure.

These silicone resins are utilized in applications requiring durable and protective coatings with resistance to heat, weathering, and chemicals.

Semiconducting Polymers (e.g., Phenylmethylpolysilanes)

One of the significant applications of this compound is as a monomer for the synthesis of phenylmethylpolysilanes, a class of polymers with notable semiconducting properties. Research dating back to 1981 demonstrated that copolymers of phenylmethylsilane and dimethylsilane could be produced through a Wurtz-type reductive coupling of the corresponding dichlorosilane precursors with sodium metal. nih.gov

These polysilanes are typically insulating materials but can be transformed into semiconductors through a process of doping. When films of phenylmethylpolysilanes are exposed to potent oxidizing agents like arsenic pentafluoride (AsF₅), their electrical conductivity increases dramatically. nih.gov This process allows for the creation of formable polymeric materials, such as films and fibers, that exhibit semiconducting behavior, opening possibilities for their use in electronic devices. nih.gov The ability to be molded, cast, or drawn makes these materials distinct from traditional inorganic semiconductors. nih.gov

Materials for Electronic Interfaces and Miniaturized Circuits (Dielectric Properties)

In the field of microelectronics, materials with low dielectric constants (low-κ) are essential for insulating layers (interlayer dielectrics or ILDs) to minimize signal delay and cross-talk in integrated circuits. researchgate.net Polymers derived from this compound precursors, such as poly phenyl-methyl silsesquioxane (PMSQ), have been investigated for these applications due to their favorable dielectric properties and thermal stability. researchgate.net

Research on PMSQ thin films has shown that they can achieve low dielectric constants. For instance, deposited PMSQ thin films have demonstrated a κ-value of approximately 2.7 ± 0.1. researchgate.net Furthermore, these films exhibit notable resistance to plasma exposure, a common process in microfabrication, without significant variation in their dielectric constant. researchgate.net The low polarity of the Si-C and C-H bonds contributes to these low κ-values, which are essential for the performance of modern miniaturized electronic components. appstate.edud-nb.info The introduction of porosity into these films can further reduce the dielectric constant. researchgate.net

Dielectric Properties of Derived Polysiloxane Films
MaterialDielectric Constant (κ)Key Characteristics
Poly phenyl-methyl silsesquioxane (PMSQ)~2.7Thermally stable; resistant to plasma damage.

Catalytic Roles in Organic Reactions

While chlorosilanes are fundamental reagents in a vast array of chemical transformations, the direct role of this compound as a catalyst is not extensively documented. Its primary function is as an electrophilic building block.

Role as Catalyst or Co-catalyst

This compound is primarily utilized as a reactant and precursor rather than as a catalyst or co-catalyst in organic reactions. Its high reactivity, particularly the susceptibility of the Si-Cl bonds to hydrolysis, makes it more suitable as a source of the methylphenylsilyl moiety. Catalytic systems are often employed for the synthesis of chlorosilanes or for reactions involving other types of silanes, such as the hydrosilylation reaction catalyzed by transition metals. nih.govnih.gov

Functional Silyl (B83357) Organocatalysts Development

This compound is a valuable precursor in the development of molecules used in organocatalysis. The field of asymmetric organocatalysis often relies on chiral molecules to induce stereoselectivity. Chlorosilanes are key reagents for synthesizing these complex chiral structures. For example, they are used in the desymmetrization of prochiral silanediols, a metal-free method to produce Si-stereogenic (chiral at the silicon atom) compounds with high enantioselectivity. acs.org

Furthermore, silanols, which can be synthesized from the hydrolysis of chlorosilanes like this compound, have been identified as effective organocatalysts for activating carbonyl compounds. acs.org Therefore, this compound serves as a foundational starting material for the synthesis of more complex, functional silyl compounds that can act as organocatalysts.

Biological and Pharmaceutical Applications (for derived compounds)

Organosilicon compounds, derived from precursors like this compound, are of growing interest in medicinal chemistry. The incorporation of a silicon atom can enhance properties such as lipophilicity, which may improve a compound's ability to cross biological membranes. sciforum.net

A notable example involves the synthesis of silicon-containing bicyclo[4.2.1]nona-2,4-dienes. These complex cyclic molecules are synthesized through the catalytic cycloaddition of silicon-containing dienes or acetylenes. sciforum.netgoogle.com Specific derivatives of these bicyclic structures have been evaluated for their biological activity and have demonstrated significant antitumor properties in vitro. sciforum.netmdpi.com Studies have shown that these compounds exhibit cytotoxic effects against various human tumor cell lines, including Jurkat, K562, and U937. sciforum.netmdpi.com The inhibitory concentrations (IC₅₀) for some of these compounds were found to be in the low micromolar range, indicating potent antitumor activity. sciforum.netmdpi.com

Reported In Vitro Antitumor Activity of a Derived Silicon-Containing Bicyclo[4.2.1]nonadiene
Tumor Cell LineIC₅₀ (µM)
Jurkat0.034 ± 0.003
K5620.025 ± 0.002
U9370.012 ± 0.001
HL600.019 ± 0.002

Data adapted from studies on specific bicyclo[4.2.1]nona-2,4-diene derivatives. sciforum.net

These findings highlight the potential of using this compound as a starting material to create complex organosilicon molecules with valuable applications in pharmaceutical research and drug development. sciforum.netekb.eg

Protein Modification and Biochemical Assays

The reactivity of dichlorosilanes suggests their potential utility in protein modification and biochemical assays. Dichlorosilanes can react with nucleophilic functional groups present in amino acid residues, such as hydroxyl or amine groups, to form silyl ethers or silylamines, respectively. This reactivity can be harnessed for the chemical modification of proteins.

While specific studies on this compound for protein modification are not readily found, related compounds have been explored. For instance, dichloro(methyl)(3,3,3-trifluoropropyl)silane, in the presence of imidazole, has been used for the amidation of α-amino acids organic-chemistry.org. This method activates the carboxyl group and protects the α-amino group of the amino acids, allowing for the formation of amides in good yields with minimal racemization organic-chemistry.org. This suggests that this compound could potentially be used in similar reactions for peptide and protein chemistry.

The general approach to chemical protein modification often targets specific amino acid residues. For example, chlorination of amino acids can lead to the formation of organic chloramines, which can then degrade into other products nih.gov. The reactivity of amino acids to chlorination varies based on their chemical properties and the reaction conditions csusb.edu. While not a direct application of this compound, this highlights the types of chemical transformations that are relevant in the field of protein modification.

Table 1: Potential Reactions of this compound with Amino Acid Residues

Amino Acid ResidueFunctional GroupPotential Reaction with this compound
Serine, Threonine, TyrosineHydroxyl (-OH)Formation of a silyl ether bond
Lysine, Arginine, HistidineAmine (-NH2, =NH)Formation of a silyl amine bond
Aspartic Acid, Glutamic AcidCarboxyl (-COOH)Formation of a silyl ester bond

It is important to note that the high reactivity of this compound with water to release hydrochloric acid would necessitate anhydrous conditions for such modifications nih.gov.

Investigations as Pharmaceuticals (Organosilicon Compounds)

Organosilicon compounds are a subject of interest in pharmaceutical research due to their unique physicochemical properties. The incorporation of silicon into drug molecules can influence their lipophilicity, metabolic stability, and biological activity. While specific pharmacological studies on this compound are not prominent in the literature, the broader class of organosilicon compounds has been investigated for various therapeutic applications.

Chlorine-containing molecules, in general, are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine csusb.edu. This underscores the importance of chlorinated compounds in drug discovery. This compound, being a chlorinated organosilicon compound, possesses structural features that could be of interest for medicinal chemistry.

In silico studies, including molecular docking and ADME/T (absorption, distribution, metabolism, and excretion/toxicity) analyses, are crucial in the early stages of drug discovery to predict the pharmacological properties of compounds nih.govsemanticscholar.org. Such computational studies could be applied to this compound and its derivatives to assess their potential as pharmaceutical agents.

Development of Biologically Active Compounds (e.g., via Nitrogen-containing Heterocycles)

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals nih.gov. The synthesis of these compounds is a major focus of medicinal chemistry. While direct synthesis of nitrogen-containing heterocycles using this compound as a primary building block is not widely reported, its reactive nature suggests potential applications as a reagent or catalyst in their synthesis.

The synthesis of benzannelated heterocycles like indoles and indazoles often involves cascade reactions under mild conditions nih.gov. Organosilicon reagents can play various roles in organic synthesis, including acting as protecting groups or intermediates. For instance, the amidation of α-amino acids using a dichlorosilane derivative proceeds via a reactive intermediate that facilitates the formation of the amide bond organic-chemistry.org. This type of reactivity could potentially be adapted for the synthesis of certain heterocyclic systems.

Table 2: Examples of Biologically Active Nitrogen-Containing Heterocycles

Heterocycle ClassExamplesBiological Activities
IndolesTryptophan, SerotoninNeurotransmitter, antidepressant
IndazolesPazopanibAnticancer
PyrimidinesCytosine, ThymineComponent of nucleic acids
QuinolinesChloroquineAntimalarial

Pre-ceramic Materials

Chlorosilanes are important precursors for the synthesis of silicon-based ceramics, particularly silicon carbide (SiC) google.com. These materials, known as polymer-derived ceramics, are produced by the pyrolysis of pre-ceramic polymers. This compound can be used to create silicone fluids, resins, and elastomers nih.gov.

The conversion of chlorosilanes to polycarbosilane polymers, which then serve as precursors to silicon carbide ceramics, is a well-established process google.com. For example, chloromethyltrichlorosilane is converted to a polychlorocarbosilane and subsequently to a polycarbosilane polymer that acts as a precursor for SiC google.com. A polysiloxane containing methyl, phenyl, vinyl, and hydrogen groups has also been identified as a promising precursor for SiC, crystallizing into 3C-SiC at high temperatures mdpi.com. Given its structure, this compound could potentially be used in similar polymerization and pyrolysis processes to yield silicon carbide or silicon oxycarbide ceramics.

Table 3: Properties of Silicon Carbide Ceramics

PropertyValue
Density~3.2 g/cm³
Hardness (Mohs)9-9.5
Thermal Conductivity120-270 W/mK
Max. Service Temperature~1400 °C

Photoresists and Photoconductors

Information specifically detailing the use of this compound in photoresists and photoconductors is scarce in the reviewed literature. Photoresists are light-sensitive materials used in photolithography to create patterns on a substrate. These are typically polymeric materials whose solubility is altered upon exposure to light.

While a direct link to this compound is not established, organosilicon compounds can be incorporated into polymer backbones to enhance properties such as thermal stability and etch resistance, which are important for photoresist applications.

Non-linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion and optical switching . Organic and organometallic compounds are of significant interest for NLO applications.

The development of NLO materials often involves "molecular engineering" to enhance specific optical properties. While there is no specific mention of this compound in the context of NLO materials in the provided search results, the modification of organic molecules with silicon-containing groups can influence their electronic and structural properties, which in turn could affect their NLO response.

Future Research Directions and Emerging Areas in Dichloromethylphenylsilane Chemistry

The field of organosilicon chemistry, with dichloromethylphenylsilane as a key building block, is continually evolving. Researchers are actively exploring innovative methodologies to enhance synthesis efficiency, deepen mechanistic understanding, and expand the application scope of derived materials. Future research is poised to focus on sustainable practices, computational design, and novel applications in high-technology sectors.

Q & A

Basic: What are the critical safety protocols for handling Dichloromethylphenylsilane in laboratory settings?

Answer:
this compound is corrosive and releases toxic gases (e.g., HCl) upon hydrolysis. Key safety measures include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles with side shields. Use face shields during bulk transfers .
  • Ventilation: Operate in a fume hood to prevent inhalation of vapors or aerosols. Ensure local exhaust ventilation systems are functional .
  • Moisture Avoidance: Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use anhydrous solvents in reactions .
  • Spill Management: Neutralize spills with sodium bicarbonate or sand. Avoid water, which can exacerbate reactions .

Basic: How can researchers optimize the synthesis of this compound derivatives while minimizing hazards?

Answer:

  • Reaction Design: Use Schlenk-line techniques to maintain inert atmospheres. Monitor reaction progress via FT-IR or GC-MS to detect intermediates like silanols, which indicate hydrolysis .
  • Solvent Selection: Employ dry toluene or hexane to reduce moisture-induced side reactions. Pre-dry solvents over molecular sieves .
  • Temperature Control: Maintain temperatures below 80°C to prevent decomposition. The boiling point (205°C) allows reflux purification under reduced pressure .

Advanced: How should researchers address contradictory data on this compound’s stability in different solvents?

Answer:
Discrepancies in stability studies (e.g., in polar vs. non-polar solvents) can be resolved by:

  • Controlled Replication: Conduct parallel experiments under standardized conditions (humidity <10 ppm, inert atmosphere). Compare hydrolysis rates using NMR to quantify silanol formation .
  • Environmental Monitoring: Use Karl Fischer titration to measure trace water in solvents. Correlate moisture content with degradation kinetics .
  • Cross-Validation: Compare results with alternative characterization methods (e.g., Raman spectroscopy for Si-Cl bond stability) .

Advanced: What mechanistic insights guide the use of this compound in cross-coupling reactions?

Answer:

  • Nucleophilic Substitution: The Si-Cl bonds react selectively with alcohols or amines. Kinetic studies show phenyl groups stabilize the transition state, enhancing reactivity with bulky nucleophiles .
  • Catalytic Pathways: In Pd-catalyzed couplings, this compound acts as a mild reducing agent. Monitor Si-O bond formation via <sup>29</sup>Si NMR to track reaction progress .
  • Byproduct Analysis: Use GC-MS to identify volatile chlorinated byproducts (e.g., methylphenyldichlorosiloxanes) and adjust stoichiometry to suppress their formation .

Basic: What analytical methods are recommended for purity assessment of this compound?

Answer:

  • Gas Chromatography (GC): Quantify residual chlorobenzene or siloxanes using a DB-5 column and FID detector .
  • NMR Spectroscopy: <sup>1</sup>H NMR (CDCl3) peaks at δ 0.65 (Si-CH3) and δ 7.4–7.6 (aryl-H) confirm structure. <sup>29</sup>Si NMR detects silanol impurities at δ −15 to −20 ppm .
  • Karl Fischer Titration: Measure water content (<50 ppm) to validate anhydrous storage conditions .

Advanced: How can researchers mitigate risks when scaling up this compound-based reactions?

Answer:

  • Thermal Hazard Analysis: Perform DSC/TGA to identify exothermic decomposition thresholds (>120°C). Use jacketed reactors with precise temperature control .
  • Gas Emission Control: Install scrubbers to neutralize HCl vapors. Quantify gas release rates using FT-IR during pilot-scale reactions .
  • Waste Management: Hydrolyze waste streams with aqueous NaOH in a controlled manner to convert residual silane into inert silicates .

Basic: What are the best practices for long-term storage of this compound?

Answer:

  • Container Material: Use amber glass or PTFE-lined containers to prevent light- or moisture-induced degradation .
  • Storage Conditions: Keep at 2–8°C under nitrogen. Avoid proximity to bases or oxidizing agents .
  • Stability Monitoring: Perform quarterly GC-MS checks to detect decomposition products (e.g., dichlorodiphenylsilane) .

Advanced: How does the electronic effect of substituents influence this compound’s reactivity in polymer synthesis?

Answer:

  • Electron-Withdrawing Groups (EWGs): Meta-substituted aryl groups increase electrophilicity at Si, accelerating polycondensation with diols. Kinetic studies show a 3× rate enhancement with nitro substituents .
  • Steric Effects: Ortho-methyl groups reduce reactivity by 40% due to hindered access to Si centers. Confirm via DFT calculations and X-ray crystallography .
  • Crosslinking Density: Adjust monomer feed ratios (e.g., this compound : diol = 1:1.2) to optimize glass transition temperatures (Tg) in polysiloxanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.